molecular formula C9H17NO2 B140231 1-Boc-Pyrrolidine CAS No. 86953-79-9

1-Boc-Pyrrolidine

Cat. No.: B140231
CAS No.: 86953-79-9
M. Wt: 171.24 g/mol
InChI Key: LPQZERIRKRYGGM-UHFFFAOYSA-N
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Description

Overview of Pyrrolidine (B122466) Scaffolds in Organic Synthesis and Medicinal Chemistry

The pyrrolidine ring is a cornerstone in the fields of organic synthesis and medicinal chemistry due to its versatile properties. nih.govtandfonline.com This saturated five-membered nitrogen-containing heterocycle is a prevalent feature in a vast array of biologically active compounds and serves as a critical component in the construction of complex molecular architectures. frontiersin.orgscbt.com

Significance as Building Blocks for Complex Molecules

Pyrrolidine and its derivatives are highly valued as building blocks in the synthesis of more complex molecules. scbt.com Their inherent structural features, including the non-planar, puckered conformation, provide a three-dimensional framework that is advantageous for creating diverse chemical libraries for drug discovery. nih.govscbt.com The stereochemistry of the pyrrolidine ring can be controlled and manipulated, making it an essential chiral building block for the asymmetric synthesis of intricate natural products and pharmaceuticals. nih.govnih.gov The introduction of a pyrrolidine moiety can also enhance the water solubility and other physicochemical properties of drug molecules. mdpi.com

Prevalence in Natural Products and Biologically Active Compounds

The pyrrolidine scaffold is a common motif found in a wide range of natural products, particularly in alkaloids isolated from plants and microorganisms. nih.gov Many of these naturally occurring compounds exhibit significant biological activities. nih.govworktribe.com Furthermore, the pyrrolidine ring is a key structural component in numerous synthetic drugs approved by the U.S. Food and Drug Administration (FDA). nih.govfrontiersin.org Its presence in these molecules contributes to their therapeutic effects, which span a broad spectrum of activities including antibacterial, anticancer, anti-inflammatory, and antiviral properties. tandfonline.comfrontiersin.orgontosight.ai

Role as Chiral Auxiliaries and Ligands in Asymmetric Synthesis

Enantiomerically pure pyrrolidines are widely employed as chiral auxiliaries and ligands in asymmetric synthesis. nih.govnih.gov These chiral pyrrolidine derivatives can effectively control the stereochemical outcome of chemical reactions, leading to the formation of a desired stereoisomer. nih.govresearchgate.net For instance, proline and its derivatives, which contain a pyrrolidine ring, are used to mediate the synthesis of enantiomerically pure metal complexes. researchgate.net The development of novel pyrrolidine-based chiral auxiliaries continues to be an active area of research, aiming to achieve high levels of stereoselectivity in various chemical transformations. diva-portal.orgtandfonline.com

Defining the Role of the tert-Butoxycarbonyl (Boc) Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis. fishersci.co.uknumberanalytics.com Its primary function is to temporarily mask the reactivity of an amine group, preventing it from participating in unwanted side reactions during a synthetic sequence. wikipedia.org

Mechanism of Nitrogen Protection

The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.comjk-sci.com The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of a carbamate. numberanalytics.comtotal-synthesis.com This process effectively converts the basic and nucleophilic amine into a less reactive carbamate, which is stable under a variety of reaction conditions. total-synthesis.com The formation of the Boc-protected amine is often a high-yielding and straightforward process. fishersci.co.uk The mechanism for the removal of the Boc group typically involves treatment with a strong acid, such as trifluoroacetic acid (TFA). jk-sci.comchemistrysteps.com The acid protonates the carbonyl oxygen of the carbamate, which initiates the fragmentation of the protecting group to release the free amine, carbon dioxide, and a stable tert-butyl cation. total-synthesis.comchemistrysteps.com

Impact on Reactivity and Stability in Synthetic Processes

The Boc protecting group imparts specific reactivity and stability characteristics to the molecule it is attached to. N-Boc protected amines are generally stable to most bases and nucleophiles, as well as to catalytic hydrogenation. wikipedia.orgresearchgate.net This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine. The Boc group's resistance to basic and nucleophilic attack makes it "orthogonal" to other protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. wikipedia.orgorganic-chemistry.org This orthogonality is a crucial concept in complex syntheses, such as solid-phase peptide synthesis, where multiple protecting groups need to be selectively removed. wikipedia.orgtotal-synthesis.com However, the Boc group is sensitive to strong acids, which allows for its selective removal when desired. wikipedia.orgnih.gov The reactivity of the N-Boc-pyrrolidine itself can also be harnessed in synthesis; for example, it can undergo α-lithiation followed by reaction with electrophiles to introduce substituents at the 2-position of the pyrrolidine ring. chemicalbook.comchemicalbook.in

Academic Research Trajectories for 1-Boc-Pyrrolidine

Focus on Advanced Synthetic Methodologies

The synthesis of functionalized pyrrolidines from this compound is a cornerstone of modern synthetic chemistry, with research continually pushing the boundaries of efficiency and selectivity. A prominent area of investigation is the metal-catalyzed functionalization of the C-H bond adjacent (alpha) to the nitrogen atom.

One of the most significant advancements is the palladium-catalyzed α-arylation of this compound. organic-chemistry.org A highly effective one-pot protocol involves the deprotonation of this compound with sec-butyllithium (B1581126) (s-BuLi) in the presence of a chiral ligand like (-)-sparteine (B7772259), followed by transmetalation with zinc chloride (ZnCl₂) and a subsequent Negishi coupling with various aryl bromides. organic-chemistry.orgacs.org This method is noted for its broad scope, tolerating a range of aryl halides and affording 2-aryl-N-Boc-pyrrolidines in high yields and excellent enantioselectivity. organic-chemistry.org

Another innovative approach involves a relay catalytic system using platinum and a Brønsted acid, such as triflic acid. This method enables the coupling of N-Boc-protected alkynamine derivatives with alkenes or alkynes to produce complex pyrrolidine derivatives. nih.gov The reaction proceeds through a cascade process initiated by platinum-catalyzed cycloisomerization. nih.gov Researchers have also developed syntheses starting from more basic materials; for instance, 1-N-Boc-3-hydroxypyrrolidine can be prepared from epichlorohydrin (B41342) and sodium cyanide through a sequence of ring-opening, reduction, cyclization, and Boc-protection steps. google.com

These advanced methodologies represent a significant leap from traditional approaches, offering milder reaction conditions, higher yields, and greater control over the final product's stereochemistry.

Table 1: Comparison of Advanced Synthetic Methodologies for this compound Derivatives

Methodology Key Reagents/Catalysts Type of Product Key Features
Palladium-Catalyzed α-Arylation s-BuLi/(-)-sparteine, ZnCl₂, Pd(OAc)₂, t-Bu₃P-HBF₄ 2-Aryl-N-Boc-pyrrolidines High enantioselectivity (e.g., 96:4 er); broad scope for aryl bromides; one-pot procedure. organic-chemistry.orgacs.org
Platinum/Brønsted Acid Relay Catalysis Platinum catalyst, Triflic acid Substituted pyrrolidines, Bicyclic compounds Cascade reaction involving cycloisomerization; couples alkynamines with alkenes/alkynes. nih.gov
Asymmetric 'Clip-Cycle' Synthesis Chiral phosphoric acid 2,2- and 3,3-disubstituted pyrrolidines Enantioselective intramolecular aza-Michael cyclization; forms spiro-pyrrolidines with high enantioselectivity. whiterose.ac.uk

| Lithiation-Trapping from Epichlorohydrin | Epichlorohydrin, NaCN, NaBH₄, Boc₂O | 1-N-Boc-3-hydroxypyrrolidine | Multi-step synthesis from basic starting materials; product purity >95%. google.com |

Exploration of Mechanistic Pathways

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For this compound, research has focused on elucidating the transition states and intermediates that govern the selectivity of its reactions. The primary mechanistic role of the this compound itself is as a protected amine, where the Boc group prevents the nitrogen from interfering in reactions while activating the adjacent C-H bonds for deprotonation.

In the context of enantioselective deprotonation using alkyllithium bases and the chiral ligand (-)-sparteine, computational studies have been instrumental. Ab initio molecular orbital calculations have been used to investigate the transition state for the abstraction of a pro-S proton from this compound by the i-PrLi/(-)-sparteine complex. capes.gov.br These studies revealed that the stability of the transition states, and thus the enantioselectivity of the proton abstraction, is primarily controlled by steric parameters. capes.gov.brrsc.org

Furthermore, the mechanism of the palladium-catalyzed α-arylation has been monitored in real-time using in situ ReactIR spectroscopy. acs.org This technique provides valuable kinetic data and insight into the formation and consumption of intermediates during the deprotonation, transmetalation, and coupling steps. acs.org For the platinum/triflic acid-catalyzed synthesis of pyrrolidine derivatives, the proposed mechanism involves a cascade sequence. This begins with a platinum-catalyzed cycloisomerization of an alkynamine derivative, which is followed by a triflic acid-promoted nucleophilic addition of an alkene or alkyne. The process concludes with the trapping of the resulting cationic intermediate by the Boc group. nih.gov

Applications in Stereoselective Transformations

The ability to control stereochemistry is paramount in the synthesis of biologically active molecules, and this compound is a key player in many stereoselective transformations. The most prominent application is the asymmetric deprotonation of the α-carbon, followed by electrophilic trapping. whiterose.ac.uk

This strategy, often mediated by s-BuLi and a chiral diamine like (-)-sparteine, generates a chiral α-lithiated intermediate. rsc.orga2bchem.com This intermediate can then react with a variety of electrophiles to produce enantiomerically enriched 2-substituted pyrrolidines. This method has been successfully applied to the enantioselective, palladium-catalyzed α-arylation to produce 2-arylpyrrolidines with high enantiomeric ratios (e.g., 92-96% ee). organic-chemistry.orgacs.org This transformation is a key step in the efficient total synthesis of several natural products and pharmaceutical agents, including (R)-crispine A, (S)-nicotine, (+)-maackiamine, and glucokinase activators. acs.orgacs.org

The versatility of this approach is further demonstrated by its extension to α-vinylation reactions using vinyl bromides. acs.org Moreover, the use of either (-)-sparteine or a (+)-sparteine surrogate allows access to products with opposite configurations, providing synthetic flexibility. acs.org The lithiated intermediates derived from this compound also undergo dynamic kinetic resolution, enabling the synthesis of highly enantioenriched products from a racemic or rapidly inverting starting material. a2bchem.com These stereoselective methods have been employed in the formal syntheses of numerous alkaloids, such as (+)-allosedridine, (-)-norhygrine, and (+)-coniine. researchgate.net

Table 2: Examples of Stereoselective Syntheses Utilizing this compound

Target Molecule/Class Key Transformation Chiral Ligand/Reagent Enantioselectivity (er/ee) Reference
2-Arylpyrrolidines Pd-catalyzed α-arylation (-)-sparteine 96:4 er organic-chemistry.org
Glucokinase Activator Pd-catalyzed α-arylation (-)-sparteine 92% ee acs.org
(R)-crispine A, (S)-nicotine Catalytic asymmetric lithiation–Negishi coupling (-)-sparteine High acs.org
(+)-maackiamine α-vinylation (-)-sparteine High acs.org
Hydroxyindolizidines Reaction with chiral building block (-)-sparteine Enantiomerically pure capes.gov.br

| (S)-(−)-Ropivacaine | Dynamic kinetic resolution/electrophilic quench | Chiral diamino alkoxide ligand | >99:1 er | nih.gov |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)10-6-4-5-7-10/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQZERIRKRYGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349184
Record name 1-Boc-Pyrrolidine
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Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86953-79-9
Record name 1,1-Dimethylethyl 1-pyrrolidinecarboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Boc-Pyrrolidine
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Record name 1-Pyrrolidinecarboxylic acid, 1,1-dimethylethyl ester
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Synthetic Methodologies and Advanced Preparations

Direct Boc Protection Strategies of Pyrrolidine (B122466)

The most common and direct method for the synthesis of 1-Boc-pyrrolidine involves the protection of the pyrrolidine nitrogen atom using di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction is typically performed under basic conditions to facilitate the nucleophilic attack of the amine on the Boc anhydride.

A standard laboratory protocol involves treating pyrrolidine with Boc₂O in a biphasic solvent system, such as tetrahydrofuran (B95107) (THF) and water, with sodium bicarbonate serving as the base. Current time information in Bangalore, IN. This method is advantageous as it does not require anhydrous conditions and allows for a simple workup, consistently providing high yields of the desired product. The reaction is generally stirred at room temperature for several hours to ensure complete conversion.

For larger-scale industrial applications, alternative conditions may be employed, such as using 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in a solvent like dichloromethane (B109758) (DCM).

ReagentsSolvent SystemBase/CatalystTemperature (°C)Time (h)Yield (%)
Pyrrolidine, Boc₂OTHF:H₂O (1:1)Sodium Bicarbonate251290-95
3-Hydroxypyrrolidine, Boc₂ODichloromethane (DCM)DMAP256-8>95 (after crystallization)

Table 1: Comparative analysis of common direct Boc protection methods.

Synthesis of Functionalized this compound Derivatives

The this compound scaffold serves as a starting point for the synthesis of numerous functionalized derivatives, which are crucial intermediates for pharmaceuticals and other biologically active compounds. mdpi.com

The asymmetric synthesis of 2-substituted pyrrolidines is of great interest due to their prevalence in natural products and pharmaceutical drugs. google.comteknoscienze.com A highly effective method for preparing enantiomerically enriched 2-aryl-N-Boc-pyrrolidines involves an enantioselective deprotonation followed by a palladium-catalyzed cross-coupling reaction. google.comorganic-chemistry.org

This process begins with the deprotonation of N-Boc-pyrrolidine at the α-position using sec-butyllithium (B1581126) (s-BuLi) in the presence of the chiral ligand (-)-sparteine (B7772259). google.comorganic-chemistry.org This step creates a configurationally stable chiral organolithium intermediate. whiterose.ac.uk The subsequent steps involve transmetalation with zinc chloride (ZnCl₂) to form an organozinc species, which then undergoes a Negishi coupling reaction with various aryl bromides catalyzed by a palladium complex. organic-chemistry.org This one-pot procedure yields a broad range of (R)-2-aryl-N-Boc-pyrrolidines with high enantioselectivity. organic-chemistry.org A significant limitation of this method is that the synthesis of the (S)-enantiomer is hampered by the high cost and limited availability of (+)-sparteine, the enantiomer of the chiral ligand. google.com

Aryl BromidePd Catalyst / LigandYield (%)Enantiomeric Ratio (er)
4-BromotoluenePd(OAc)₂ / tBu₃P-HBF₄8196:4
1-Bromo-4-methoxybenzenePd(OAc)₂ / tBu₃P-HBF₄7896:4
1-Bromo-3-chlorobenzenePd(OAc)₂ / tBu₃P-HBF₄8596:4
2-BromonaphthalenePd₂(dba)₃ / P(o-tol)₃7296:4

Table 2: Examples of enantioselective synthesis of 2-Aryl-N-Boc-pyrrolidines via Negishi Coupling. organic-chemistry.org

This compound-3-carboxaldehyde is a key intermediate used in the preparation of various bioactive molecules, including agonists for nuclear hormone receptors. chemimpex.comchemicalbook.com One synthetic route starts from dimethyl itaconate. google.com The process involves an intramolecular cyclization to form methyl 5-oxo-3-pyrrolidinecarboxylate, followed by reduction to yield pyrrolidine-3-methanol. The secondary amine is then protected with a Boc group, and the resulting alcohol is oxidized to afford the target aldehyde, N-Boc-pyrrolidine-3-carboxaldehyde. google.com

Another reported synthesis begins with glycine (B1666218) and acrylonitrile, which react with paraformaldehyde to produce 3-cyanopyrrolidine. google.com This intermediate is then Boc-protected to give N-Boc-3-cyanopyrrolidine. The final step is the reduction of the nitrile group to the aldehyde using diisobutylaluminum hydride (DIBAL-H). google.com

The versatility of the this compound framework allows for the introduction of a wide range of functional groups at various positions.

Acetic Acid Derivatives: 1-Boc-3-pyrrolidineacetic acid is a derivative where an acetic acid group is attached at the 3-position. The carboxylic acid functionality provides a handle for further modifications, such as amide bond formation, making it a useful building block in the synthesis of bioactive molecules.

Azidomethyl Derivatives: 2-Azidomethyl-1-Boc-pyrrolidine can be synthesized from the corresponding N-Boc prolinol. researchgate.net The alcohol is converted to an azide (B81097), for instance, through a reaction with triphenylphosphine, hydrazoic acid, and diethyl azodicarboxylate (DIAD). researchgate.net This azido (B1232118) derivative is a precursor for creating triazole-containing compounds via click chemistry. nih.govplos.org

Aminomethyl Derivatives: Chiral aminomethyl pyrrolidines are valuable intermediates in medicinal chemistry. cymitquimica.comchemimpex.com For example, (S)-1-Boc-3-(aminomethyl)pyrrolidine is a chiral building block featuring an aminomethyl substituent at the 3-position. cymitquimica.com Similarly, (R)-2-(aminomethyl)-1-Boc-pyrrolidine is used as a reactant in the synthesis of potent and selective adenosine (B11128) A2A receptor antagonists. fishersci.sechemimpex.com The synthesis of these compounds often involves the reduction of a corresponding nitrile or the protection of a commercially available aminomethylpyrrolidine. nih.gov

Asymmetric Synthesis Approaches Utilizing this compound

This compound is a prochiral substrate that can be functionalized asymmetrically to generate valuable chiral building blocks. mdpi.com The C-H bonds adjacent to the nitrogen are activated by the Boc group, making them susceptible to deprotonation. chemicalbook.com

A cornerstone of asymmetric functionalization of this compound is the enantioselective deprotonation using a strong base in the presence of a chiral ligand. nih.gov This method, pioneered by Beak and others, typically employs s-BuLi as the base and the naturally occurring alkaloid (-)-sparteine as the chiral diamine ligand. whiterose.ac.uknih.govrsc.org

The reaction is conducted at low temperatures (typically -78 °C) in an etheral solvent. bac-lac.gc.ca The s-BuLi/(-)-sparteine complex acts as a chiral superbase, selectively abstracting one of the enantiotopic α-protons (the pro-S hydrogen) to form a configurationally stable α-lithiated intermediate. nih.govbac-lac.gc.ca This enantioenriched organolithium species can then be trapped by a variety of electrophiles with retention of configuration, leading to highly enantiomerically enriched 2-substituted pyrrolidines. whiterose.ac.uk This strategy has been successfully applied to synthesize a wide range of chiral pyrrolidine derivatives. princeton.eduthieme-connect.comnih.gov Recent studies have shown that these asymmetric lithiation-trapping reactions can be performed at temperatures significantly higher than -78 °C (up to -20 °C) while still maintaining high levels of enantioselectivity. thieme-connect.comnih.govacs.org

Electrophile (E+)Product (E)Temperature (°C)Yield (%)Enantiomeric Ratio (er)
Me₃SiCl-SiMe₃-787698:2
PhCHO-CH(OH)Ph-788596:4
PhCOPh-C(OH)Ph₂-787590:10
Me₂SO₄-CH₃-305592:8
MeO₂CCl-CO₂Me-406480:20

Table 3: Asymmetric lithiation-trapping of N-Boc-pyrrolidine using s-BuLi/(-)-sparteine and various electrophiles. whiterose.ac.ukprinceton.eduthieme-connect.com

Enantioconvergent Cross-Coupling Reactions

Cross-coupling reactions provide a powerful platform for forging carbon-carbon bonds. In the context of this compound, enantioconvergent methods have been developed that allow for the synthesis of enantioenriched 2-substituted pyrrolidines from a racemic intermediate.

The Negishi cross-coupling has been adapted into a highly effective method for the α-functionalization of this compound. The standard protocol involves a one-pot sequence beginning with the lithiation of this compound using s-BuLi and (-)-sparteine to generate an enantioenriched α-lithiopyrrolidine. nih.govorganic-chemistry.org This intermediate then undergoes in-situ transmetalation with a zinc salt, typically zinc chloride (ZnCl₂), to form the corresponding α-organozinc reagent. nih.govacs.org This organozinc species is configurationally rigid and stable up to 60 °C. nih.gov The final step is a palladium-catalyzed Negishi coupling with an aryl or vinyl halide to furnish the desired 2-substituted product with high enantiomeric purity. nih.govnih.govorganic-chemistry.org

A significant advancement is the development of an enantioconvergent Negishi coupling. nih.govacs.orgmit.edu This process starts with the generation of a racemic α-zincated N-Boc-pyrrolidine. The subsequent cross-coupling with an alkyl halide is catalyzed by a chiral nickel complex, which selectively reacts with both enantiomers of the organozinc reagent to produce a single, highly enantioenriched product. nih.govmit.edu This represented the first example of an enantioconvergent alkyl-alkyl coupling involving a racemic organometallic nucleophile. nih.govnih.gov

Table 2: Enantioconvergent Nickel-Catalyzed Negishi Coupling of Racemic α-Zincated this compound with Alkyl Halides

Alkyl Halide ElectrophileYield (%)Enantiomeric Excess (ee %)Reference
Cyclohexyl iodide8693 nih.govmit.edu
Cyclopentyl iodide7294 nih.gov
Cyclobutyl iodide6695 nih.gov
(Tetrahydropyran-4-yl)methyl iodide7796 nih.gov
1-Iodo-3-phenylpropane6160 nih.gov

Palladium-catalyzed α-arylation is a premier method for creating 2-aryl-N-Boc-pyrrolidines, which are prevalent motifs in biologically active molecules. organic-chemistry.orgsigmaaldrich.com The methodology, pioneered by Campos and coworkers, relies on the sparteine-mediated lithiation, transmetalation to zinc, and subsequent Pd-catalyzed coupling. nih.govorganic-chemistry.org A catalyst generated from Pd(OAc)₂ and a bulky, electron-rich phosphine (B1218219) ligand like t-Bu₃P is highly effective, enabling the coupling of a broad range of functionalized aryl and heteroaryl bromides at room temperature with excellent and consistent enantioselectivity (e.g., 96:4 er). nih.govorganic-chemistry.org This protocol has been successfully applied to the efficient synthesis of targets such as (R)-nicotine and the glucokinase activator (R)-crispine A. nih.govnih.govacs.org

The scope of this methodology extends beyond arylation to include α-vinylation. The same enantioselective lithiation and transmetalation sequence can be followed by a palladium-catalyzed coupling with vinyl bromides. acs.orgnih.gov This variant provides a direct route to 2-vinylpyrrolidines and has been showcased in the total synthesis of the natural product (+)-maackiamine, which also served to establish its absolute (R) configuration. acs.orgnih.gov

Dynamic Kinetic Resolution and Dynamic Thermodynamic Resolution

Dynamic resolution processes offer an alternative pathway to enantioenriched 2-substituted pyrrolidines, starting from a racemic mixture of the 2-lithiopyrrolidine intermediate. acs.orgnih.gov These methods rely on the configurational instability of the α-lithiated carbon, which allows the two enantiomers to interconvert under the reaction conditions. whiterose.ac.uknih.gov

In a Dynamic Thermodynamic Resolution (DTR) , a chiral ligand is added to the racemic organolithium. The ligand forms two diastereomeric complexes that are in equilibrium. Due to thermodynamic differences, one diastereomeric complex is favored and becomes the major species. By cooling the reaction to freeze this equilibrium and then adding an electrophile, the major, more stable complex reacts to give the product in high enantiomeric excess. acs.orgnih.gov

In a Dynamic Kinetic Resolution (DKR) , the two rapidly interconverting enantiomers of the organolithium react with an electrophile at different rates in the presence of a chiral ligand. acs.orgresearchgate.net One enantiomer is consumed much faster than the other, and because the slower-reacting enantiomer continuously converts to the faster-reacting one, a high yield of a single product enantiomer can theoretically be achieved.

For N-Boc-2-lithiopyrrolidine specifically, studies have shown that enantioselectivity can be achieved via a dynamic kinetic resolution process. acs.orgnih.gov High levels of asymmetric induction were obtained in the presence of a chiral ligand and excess n-butyllithium. However, the scope of this DKR is limited by the range of electrophiles that can be effectively used under these conditions. acs.orgnih.gov

Multicomponent Reactions for Pyrrolidine Derivative Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are highly efficient for building molecular complexity. One prominent MCR for synthesizing the pyrrolidine core is the asymmetric 1,3-dipolar cycloaddition of an azomethine ylide. organic-chemistry.org

In a typical example, an azomethine ylide is generated in situ from the condensation of an α-amino acid ester (e.g., a methyl N-benzylideneglycinate) and an aldehyde. This 1,3-dipole then reacts with a dipolarophile, such as an electron-deficient alkene, in the presence of a chiral catalyst (e.g., a copper(I) or silver(I) complex with a chiral phosphine ligand). This cycloaddition directly constructs the polysubstituted pyrrolidine ring in a single, atom-economical step, often with high control over both diastereoselectivity and enantioselectivity. organic-chemistry.org This approach allows for the rapid assembly of complex pyrrolidine libraries from simple, readily available starting materials.

Photoredox Catalysis in Pyrrolidine Synthesis and Functionalization

Visible-light photoredox catalysis has emerged as a powerful strategy in organic synthesis, enabling the formation of reactive radical intermediates under exceptionally mild conditions. acs.org This approach has been successfully applied to both the construction of the pyrrolidine ring and the post-synthetic functionalization of the saturated core, including the this compound scaffold. sigmaaldrich.comthieme-connect.com The methodology often circumvents the need for harsh reagents or high temperatures, offering novel pathways for creating and modifying this important heterocyclic motif. nih.gov

Synthesis of the Pyrrolidine Ring

Photoredox catalysis provides several distinct strategies for assembling the pyrrolidine ring. These methods typically involve the generation of a radical species that undergoes an intramolecular cyclization.

One prominent method involves a polar radical crossover cyclization (PRCC) pathway. sigmaaldrich.com In this approach, an alkene substrate is oxidized via a single-electron transfer (SET) from an excited photocatalyst to form a radical cation. sigmaaldrich.com An unsaturated heteroatom nucleophile, such as an N-Boc allylic amine, can then engage the radical cation, leading to a 5-exo-trig radical cyclization. sigmaaldrich.com A final hydrogen atom transfer (HAT) step furnishes the substituted pyrrolidine product. sigmaaldrich.com A dual catalytic system, often employing an acridinium (B8443388) photocatalyst and a hydrogen-atom donor co-catalyst, facilitates this transformation. sigmaaldrich.com Direct pyrrolidine synthesis has been accomplished using N-Boc allylic amine nucleophiles. acs.orgsigmaaldrich.com

Table 1: Synthesis of Pyrrolidines via Photoredox PRCC of N-Boc Allylic Amines and Alkenes Data derived from representative examples in the literature.

Alkene SubstrateN-Boc Allylic AminePhotocatalystH-Atom DonorSolventYield (%)Ref
trans-AnetholeN-Boc-allylamineAcridiniumThiophenolCH2Cl275 sigmaaldrich.com
1-MethylcyclohexeneN-Boc-allylamineAcridiniumThiophenolCH2Cl268 sigmaaldrich.com
CyclopenteneN-Boc-cinnamylamineAcridiniumThiophenolCH2Cl281 sigmaaldrich.com

Another innovative strategy is the formal [3+2] cycloaddition of cyclopropyl (B3062369) ketones with hydrazones, which utilizes photoredox catalysis to construct structurally diverse pyrrolidine rings. researchgate.net This method employs a redox auxiliary strategy that enables the photoreductive activation of the cyclopropyl ketone without requiring an external tertiary amine co-reductant. researchgate.net Under blue LED irradiation in the presence of a suitable iridium or ytterbium catalyst, the reaction proceeds to give polysubstituted pyrrolidines in moderate to excellent yields. researchgate.net

A further method involves the deoxygenative cyclization of N-allylated β-amino alcohols. nih.gov In this process, the hydroxyl group is first activated by converting it into an ethyl oxalate (B1200264) or a 3,5-bis(trifluoromethyl)benzoate (B8306798) ester. nih.gov Visible-light irradiation in the presence of a photocatalyst generates an alkyl radical, which then undergoes a 5-exo-trig cyclization to form the pyrrolidine ring. nih.gov This sustainable approach uses readily available starting materials and avoids halogenated intermediates. nih.gov

Table 2: Synthesis of Pyrrolidines via Deoxygenative Cyclization of β-Amino Alcohols Data represents selected examples from the literature.

Substrate (Activating Group)PhotocatalystAdditiveSolventYield (%)Ref
N-allyl-N-benzyl-1-phenylethanolamine (Ethyl Oxalate)fac-Ir(ppy)3Hantzsch EsterCH3CN85 nih.gov
N-allyl-N-benzyl-1-cyclohexylethanolamine (Ethyl Oxalate)fac-Ir(ppy)3Hantzsch EsterCH3CN79 nih.gov
N-propargyl-N-benzyl-1-phenylethanolamine (Benzoate)fac-Ir(ppy)3Hantzsch EsterCH3CN72 nih.gov

Functionalization of the Pyrrolidine Scaffold

Photoredox catalysis is not only useful for building the pyrrolidine core but also for its subsequent functionalization, particularly through direct C–H bond activation. thieme-connect.com These late-stage functionalization reactions are highly valuable for rapidly diversifying molecular scaffolds. charnwooddiscovery.com

A notable application is the C(sp³)–C(sp³) photoredox cross-coupling reaction, which allows for the introduction of alkyl groups onto the pyrrolidine ring. charnwooddiscovery.com This has been demonstrated in the late-stage functionalization of biologically relevant molecules. charnwooddiscovery.com For instance, an alcohol derived from a complex core can be activated and coupled with a bromo-azetidine to form a C-C bond, a transformation that is often challenging using traditional methods. charnwooddiscovery.com

The direct C-H vinylation of N-aryl tertiary amines, a category that includes derivatives of this compound, can be achieved by uniting photoredox-generated α-amino radicals with vinyl sulfones. organic-chemistry.org This method provides allylic amines with high yield and excellent control over olefin geometry. organic-chemistry.org

More profound modifications of the pyrrolidine skeleton are also possible. A recently developed strategy enables the reductive cleavage of the C–N bond in N-benzoyl pyrrolidine by combining a Lewis acid with a photoredox catalyst. nih.gov This process involves a single-electron transfer to the amide, which is facilitated by the Lewis acid, followed by a site-selective cleavage of the C2–N bond. nih.gov The resulting carbon-centered radical can be trapped by alkenes or alkynes, leading to a "skeletal remodeling" of the pyrrolidine into other valuable structures like γ-lactones and tetrahydrofurans. nih.gov

Table 3: Functionalization via Photoredox-Mediated C-N Bond Cleavage of N-Benzoyl Pyrrolidine Data based on findings from a study on skeletal remodeling.

Pyrrolidine DerivativeCoupling PartnerPhotocatalystLewis AcidProduct TypeYield (%)Ref
N-benzoyl-2-phenylpyrrolidineStyreneIr[dF(CF3)ppy]2(dtbbpy)PF6Zn(OTf)2γ-Lactone86 nih.gov
N-benzoyl-2-phenylpyrrolidine4-ChlorostyreneIr[dF(CF3)ppy]2(dtbbpy)PF6Zn(OTf)2γ-Lactone75 nih.gov
N-benzoyl-2-methylpyrrolidine1-Ethynyl-4-methylbenzeneIr[dF(CF3)ppy]2(dtbbpy)PF6Zn(OTf)2(Z)-Styrene65 nih.gov

Mechanistic Investigations and Reaction Pathway Elucidation

Role of the Boc Group in Directing Reactivity and Selectivity

The Boc group is instrumental in governing the reactivity and selectivity of the pyrrolidine (B122466) ring. Its steric bulk and electronic properties influence where and how chemical reactions occur, particularly in deprotonation and subsequent functionalization reactions. In palladium-catalyzed C(sp³)–H arylation, for instance, a bulky N-Boc protecting group, in conjunction with a bidentate aminoquinoline directing group, can steer the reaction to a specific carbon atom on the pyrrolidine ring. researchgate.net The complex formed between the Boc group's carbonyl oxygen and an organolithium base, known as the complex-induced proximity effect (CIPE), directs the deprotonation to the adjacent α-amino carbon. uark.edu This regioselective lithiation is a foundational step for introducing a wide array of substituents. uark.edu

Furthermore, the Boc group's conformational properties, such as its rotation, can be monitored to understand reaction kinetics. sheffield.ac.uk This dynamic behavior is crucial in asymmetric transformations where the orientation of the Boc group can influence the stereochemical outcome.

Mechanistic Studies of Asymmetric Deprotonation and Lithiation

The asymmetric deprotonation of 1-Boc-pyrrolidine, typically using a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chiral ligand such as (-)-sparteine (B7772259), is a powerful method for creating chiral organolithium intermediates. sheffield.ac.ukbac-lac.gc.caacs.org These intermediates can then be trapped by various electrophiles to yield enantiomerically enriched 2-substituted pyrrolidines. sheffield.ac.ukacs.org The enantioselectivity of this process is primarily determined during the deprotonation step itself. bac-lac.gc.ca

The choice of the organolithium reagent and the chiral ligand significantly impacts the enantioselectivity. For example, using isopropyllithium (B161069) (i-PrLi) can lead to higher enantioselectivity compared to s-BuLi. bac-lac.gc.ca Similarly, different chiral diamines can favor the abstraction of either the pro-S or pro-R proton, providing access to opposite enantiomers of the product. nih.gov

Kinetic and Thermodynamic Control in Chirality Transfer

The stereochemical outcome of the asymmetric lithiation of this compound is a result of the interplay between kinetic and thermodynamic factors. The formation of the enantioenriched organolithium intermediate is under kinetic control, meaning the product distribution is determined by the relative rates of abstraction of the two prochiral protons. whiterose.ac.uk The chiral ligand, complexed with the organolithium base, creates diastereomeric transition states with different activation energies, leading to the preferential removal of one proton over the other. psu.edunih.gov

Once formed, the chiral organolithium intermediate must react with an electrophile faster than it racemizes (loses its stereochemical integrity). acs.org In many cases, these lithiated species are configurationally unstable at higher temperatures, but at low temperatures like -78°C, their rate of racemization is slow enough to allow for stereoselective trapping. uark.eduresearchgate.net

FactorDescriptionImplication for Chirality Transfer
Kinetic Control The relative rates of deprotonation of the pro-R and pro-S protons determine the initial enantiomeric excess of the lithiated intermediate. whiterose.ac.ukThe choice of chiral ligand and reaction conditions directly influences the stereochemical outcome. psu.edunih.gov
Thermodynamic Control In some systems, a dynamic thermodynamic resolution can occur where the initially formed mixture of lithiated diastereomers equilibrates to favor the more stable one before reacting with an electrophile. nih.govThis can lead to high levels of enantioselectivity even if the initial deprotonation is not highly selective. nih.gov
Configurational Stability The ability of the chiral organolithium intermediate to maintain its stereochemistry over time is crucial.At low temperatures, racemization is often slow, allowing for efficient chirality transfer. uark.eduacs.org

Computational Modeling (e.g., DFT calculations) of Transition States

Density Functional Theory (DFT) calculations have become an indispensable tool for understanding the mechanisms of reactions involving this compound. whiterose.ac.uk These computational models allow researchers to predict the geometries and energies of transition states, providing insights into the origins of selectivity. nih.gov

For the asymmetric deprotonation of this compound, DFT calculations have been used to model the transition states for the removal of the pro-R and pro-S protons. nih.govpsu.edu These studies have identified key steric interactions that explain the energy differences between the competing pathways, thus rationalizing the observed enantioselectivity. psu.edu For instance, calculations have shown that the lowest energy transition state for the deprotonation with i-PrLi-(-)-sparteine leads to the experimentally observed pro-S hydrogen abstraction. nih.gov The calculated activation enthalpy of 10.8 kcal/mol is consistent with a reaction that proceeds at low temperatures. nih.gov

DFT calculations can also predict the effect of changing the protecting group or the chiral ligand on the reaction outcome. nih.gov For example, replacing the Boc group with a methoxycarbonyl group is predicted to result in a slower and less enantioselective deprotonation. nih.gov

Computational ParameterFindingReference
Basis Set B3LYP/6-31G(d,p)
Activation Energy (ΔG‡) 25–30 kcal/mol for Boc cleavage
Activation Enthalpy (ΔH‡) 11.1 kcal/mol for proton transfer with N-Me-substituted diamine nih.gov
Activation Enthalpy (ΔH‡) 10.8 kcal/mol for pro-S hydrogen transfer with i-PrLi-(-)-sparteine nih.gov

Spectroscopic Monitoring of Reaction Intermediates (e.g., in situ IR)

In situ Infrared (IR) spectroscopy is a powerful technique for monitoring the progress of reactions in real-time. sheffield.ac.ukwhiterose.ac.uk This method allows for the direct observation of reactants, intermediates, and products as the reaction proceeds, providing valuable kinetic and mechanistic information. whiterose.ac.ukmt.com

In the context of this compound chemistry, in situ IR has been used to monitor the lithiation process. sheffield.ac.ukacs.org By tracking the consumption of the starting material and the formation of the lithiated intermediate, researchers can quantify the rates of lithiation under different conditions. whiterose.ac.uk This has enabled the construction of a reactivity order for various N-Boc heterocycles. whiterose.ac.uk Furthermore, in situ IR can be used to study the trapping of the lithiated intermediates with electrophiles, revealing differences in trapping rates. whiterose.ac.uk The technique has also been instrumental in studying the interconversion of N-Boc rotamers. whiterose.ac.uk

Isotopic Labeling Studies

Isotopic labeling is a classic technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. numberanalytics.com In the study of this compound, deuterium (B1214612) labeling has been particularly informative.

For example, deuterium labeling studies have been used to confirm that the stereochemical outcome of electrophilic trapping is independent of which α-proton is initially removed. researchgate.net In another study, a deuterium-labeled N-Boc-pyrrolidine was used to investigate the mechanism of a nickel-catalyzed cross-coupling reaction. The absence of deuterium in the product ruled out a proposed β-hydride elimination/β-migratory insertion pathway for stereomutation. nih.gov The kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, can also provide valuable mechanistic information. acs.org For the deprotonation of this compound, the calculated KIE from computational studies is in agreement with experimental data. nih.gov

Pathways of C-N Bond Cleavage and Functionalization

While C-H functionalization of the pyrrolidine ring is common, the cleavage of the more inert C-N bond represents a more profound transformation, enabling skeletal remodeling of the ring. chemrxiv.orgnih.govresearchgate.net Recent advancements have introduced strategies for the reductive cleavage of the C-N bond in N-acyl pyrrolidines. chemrxiv.orgacs.orgnih.gov

One such strategy employs a combination of a Lewis acid and photoredox catalysis. chemrxiv.orgnih.gov This method involves a single-electron transfer to the amide carbonyl group, which is promoted by the Lewis acid, followed by site-selective cleavage of the C2-N bond. chemrxiv.orgacs.orgnih.gov This generates a carbon radical that can participate in further reactions, such as intermolecular radical addition to form new C-C bonds. chemrxiv.org This approach has been successfully used to convert pyrrolidines into other valuable structures like aziridines, γ-lactones, and tetrahydrofurans, demonstrating its potential for expanding synthetic strategies. chemrxiv.orgacs.orgnih.gov

Mechanisms in Metal-Catalyzed Cross-Couplings

Metal-catalyzed cross-coupling reactions involving this compound typically proceed through a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination. nih.govrsc.org The nature of the metal catalyst, ligands, and substrates profoundly influences the efficiency and selectivity of these transformations. nih.govenscm.fr For instance, palladium and nickel are the most commonly employed metals, each exhibiting distinct reactivity profiles. enscm.freie.gr The general mechanism involves the activation of a C-H or C-X bond in the this compound derivative, followed by coupling with an organometallic reagent or an electrophile. mt.comscielo.br

A key challenge in the asymmetric synthesis of 2-substituted pyrrolidines is controlling the stereochemistry at the C2 position. Mechanistic studies have revealed that stereochemical scrambling can occur in the organometallic intermediates formed during the catalytic cycle.

In nickel-catalyzed Negishi cross-couplings of α-zincated N-Boc-pyrrolidine, it has been observed that the use of an achiral nickel/1,2-diamine catalyst with an enantioenriched organozinc reagent leads to a nearly racemic product. nih.gov This suggests that stereochemical scrambling happens during the nickel-catalyzed cross-coupling process. nih.govmit.edu The organozinc reagent itself is configurationally stable at room temperature in the absence of the nickel catalyst. nih.govmit.edu

One proposed pathway for this stereomutation is a series of β-hydride eliminations and β-migratory insertions of an organonickel intermediate without dissociation of the resulting olefin from the metal center. nih.govmit.edu However, deuterium labeling experiments have cast doubt on this specific mechanism. When 2,2-d₂-N-Boc-pyrrolidine was subjected to the cross-coupling conditions, no significant deuterium scrambling was observed in the product, indicating that this β-hydride elimination/insertion pathway is likely not the primary mechanism for stereoconvergence. nih.govmit.edu

These findings point towards a scenario where the stereochemistry of the final product is predominantly determined by the chiral catalyst rather than the initial stereochemistry of the nucleophile, especially in enantioconvergent processes. nih.govmit.edu

The choice of catalyst and ligands is paramount in dictating the reaction pathway and, consequently, the stereochemical outcome of cross-coupling reactions involving this compound.

In the context of enantioconvergent Negishi cross-couplings, the combination of a nickel source, such as NiCl₂·glyme, and a chiral 1,2-diamine ligand has proven effective in coupling racemic α-zincated N-Boc-pyrrolidine with secondary alkyl halides to yield highly enantioenriched 2-alkylpyrrolidines. mit.edu The chiral ligand imposes a stereochemical bias on the system, directing the reaction to favor one enantiomer over the other. mit.edunih.gov

The following table summarizes the effect of different catalysts and ligands on the enantioconvergent cross-coupling of racemic α-zincated N-Boc-pyrrolidine with cyclohexyl iodide. nih.govmit.edu

EntryNickel SourceLigandYield (%)ee (%)
1NiCl₂·glymeChiral 1,2-diamine8693
2NiCl₂·glymeRelated C₂-symmetric 1,2-diamine 17585
3NiCl₂·glymeRelated C₂-symmetric 1,2-diamine 26882
4Ni(cod)₂Chiral 1,2-diamine6593
5NiBr₂·glymeChiral 1,2-diamine7093

In contrast to the nickel-catalyzed systems where stereoconvergence is often observed, palladium-catalyzed reactions can be tailored to be stereospecific. For the α-arylation of N-Boc-pyrrolidine, the use of a palladium catalyst with a bulky, electron-rich monodentate phosphine (B1218219) ligand like P(t-Bu)₃ allows for the cross-coupling of enantioenriched α-zincated N-Boc-pyrrolidine with aryl halides to proceed with excellent enantiospecificity. researchgate.netacs.org The properties of this ligand facilitate the oxidative addition of the aryl halide at low temperatures and help to suppress β-hydride elimination pathways that could lead to racemization. researchgate.net

The electronic properties of the ligands play a crucial role in all elementary steps of the catalytic cycle. enscm.fr Electron-rich ligands, for instance, can increase the electron density on the palladium center, which generally favors the oxidative addition and reductive elimination steps. enscm.fracs.org The development of specialized ligands has been a major advancement, enabling the use of more challenging substrates like aryl chlorides under milder conditions. nih.gov

Furthermore, in palladium-catalyzed C-H arylation, competition experiments have shown that more electron-rich aryl iodides react faster, a trend that is less clearly defined in Pd(II)/Pd(IV) catalytic cycles compared to the more common Pd(0)/Pd(II) cycles. acs.org

Advanced Applications in Organic Synthesis

Building Block for Complex Molecular Architectures

1-Boc-pyrrolidine serves as a fundamental starting material for the creation of complex molecules. scbt.com The Boc group's stability under various reaction conditions, coupled with its straightforward removal under acidic conditions, allows for the selective functionalization of the pyrrolidine (B122466) ring. This feature is crucial when constructing elaborate molecular architectures that require a step-by-step assembly process.

The pyrrolidine scaffold itself is a prevalent motif in many natural products and synthetic compounds. mdpi.com The use of this compound facilitates the introduction of this key structural unit into larger, more complex molecules. For instance, α-arylation of this compound, achieved through enantioselective deprotonation followed by palladium-catalyzed coupling, yields 2-aryl-N-Boc-pyrrolidines. organic-chemistry.org These products are not only valuable intermediates in their own right but also serve as precursors to even more complex structures. organic-chemistry.org This method provides a direct route to enantiomerically enriched 2-arylpyrrolidines, which are important components of biologically active compounds and can function as chiral auxiliaries in asymmetric synthesis. organic-chemistry.org

Synthesis of Biologically Active Molecules and Natural Products

The pyrrolidine ring is a common feature in a vast number of biologically active compounds and natural products. mdpi.com Consequently, this compound and its derivatives are extensively used in the synthesis of these important molecules. lookchem.comscbt.commdpi.comchemimpex.comchemimpex.comcymitquimica.comacs.org

Pharmaceutical and Agrochemical Development

In the pharmaceutical and agrochemical industries, this compound derivatives are key intermediates for the development of new therapeutic agents and crop protection chemicals. scbt.commdpi.comgithub.com The ability to introduce and modify the pyrrolidine scaffold allows for the systematic exploration of structure-activity relationships (SAR), a critical aspect of drug discovery.

Chiral derivatives of this compound, such as (R)- and (S)-2-(aminomethyl)-1-Boc-pyrrolidine, are particularly valuable in the synthesis of pharmaceuticals, including those targeting neurological disorders. chemimpex.comchemimpex.com These building blocks enable the construction of complex molecules with specific stereochemistry, which is often essential for biological activity. Similarly, 1-Boc-3-(aminomethyl)pyrrolidine and its chiral variants are employed in the synthesis of bioactive molecules for pharmaceutical and agrochemical applications. cymitquimica.com

The development of a glucokinase activator, a potential treatment for diabetes, utilized an enantioselective arylation of N-Boc-pyrrolidine as a key step. acs.org This highlights the practical application of methodologies involving this compound in creating medicinally relevant molecules.

Alkaloid Synthesis (e.g., Nicotine, Crispine A, Maackiamine, Antofine)

The pyrrolidine ring is a core component of many alkaloids, a class of naturally occurring compounds with diverse and potent biological activities. This compound has proven to be a crucial starting material for the total synthesis of several complex alkaloids.

For example, the synthesis of phenanthroindolizidine alkaloids like Antofine and 14-hydroxyantofine has been achieved through strategies involving the asymmetric deprotonation of N-Boc-pyrrolidine. rsc.orgrsc.org This key step allows for the enantioselective introduction of the pyrrolidine moiety, which is then elaborated to form the final alkaloid structure. Other synthetic routes towards antofine have also utilized pyrrolidine-derived building blocks. nih.govnih.gov

The synthesis of Crispine A , an alkaloid with cytotoxic activity, has also been approached using methods that rely on the functionalization of the pyrrolidine ring. organic-chemistry.org The enantioselective synthesis of 2-arylpyrrolidines, which are precursors to crispine A, can be achieved through the deprotonation of N-Boc pyrrolidine. orgsyn.org

While direct syntheses of Nicotine and Maackiamine from this compound are less commonly cited in the provided context, the general utility of functionalized pyrrolidines in alkaloid synthesis is well-established. researchgate.net The ability to create substituted pyrrolidines with high stereocontrol is fundamental to the construction of these and other complex alkaloids.

Peptide-Based Compounds

The pyrrolidine ring, particularly in the form of proline and its derivatives, is a fundamental component of peptides and peptidomimetics. scbt.com this compound and its functionalized analogs are therefore essential in peptide chemistry. scbt.comcymitquimica.com The Boc group serves to protect the nitrogen atom during peptide coupling reactions, preventing unwanted side reactions and allowing for the controlled, sequential addition of amino acids.

Chiral aminomethyl-substituted 1-Boc-pyrrolidines are employed in the synthesis of peptide-based compounds, where the pyrrolidine unit can introduce conformational constraints or serve as a scaffold for presenting other functional groups. chemimpex.comchemimpex.com For instance, (S)-1-Boc-3-(aminomethyl)pyrrolidine is used in peptide synthesis to enhance the stability and bioavailability of peptide-based therapeutics. netascientific.com

Creation of Diverse Chemical Libraries

The development of diverse chemical libraries is a cornerstone of modern drug discovery and materials science. scbt.com this compound and its derivatives are excellent starting points for generating such libraries due to the versatility of the pyrrolidine scaffold. scbt.com The ability to functionalize the pyrrolidine ring at various positions allows for the creation of a wide range of structurally distinct molecules from a common precursor.

Researchers utilize pyrrolidines to create diverse chemical libraries for high-throughput screening, facilitating the discovery of new compounds with potential therapeutic applications. scbt.comchemimpex.com The ease of modification and the stability of the Boc-protected intermediate make it an ideal platform for combinatorial synthesis approaches.

Development of Novel Synthetic Methodologies

The reactivity and versatility of this compound have also led to its use in the development of new synthetic methods. The study of its reactions has contributed to a deeper understanding of fundamental chemical principles and has enabled the creation of novel transformations.

Research in Medicinal Chemistry and Drug Discovery

Development of Drug Candidates and Therapeutics

The application of 1-Boc-pyrrolidine and its derivatives spans a broad spectrum of therapeutic areas, demonstrating its versatility as a scaffold in drug discovery.

Targeting Specific Diseases (e.g., Cancer, Neurological Disorders, Diabetes)

Cancer: The pyrrolidine (B122466) scaffold is a key component in the development of anticancer agents. researchgate.net Derivatives of this compound have been instrumental in creating compounds that exhibit potent inhibitory activity against specific cancer targets. For instance, certain pyrrolidine derivatives have been synthesized to act as selective estrogen receptor (ER) antagonists, showing potential in the treatment of breast cancer. Furthermore, research has led to the discovery of (S)-pyrrolidines that function as CXCR4 chemokine receptor antagonists, displaying antimetastatic properties with IC50 values as low as 79 nM, highlighting their potential in cancer therapy. nih.gov The development of pyrrolidine-containing drugs like Vinorelbine, which targets microtubules, and Irinotecan, a topoisomerase I inhibitor, further underscores the importance of this scaffold in oncology. researchgate.net

Neurological Disorders: this compound derivatives are extensively used in the synthesis of compounds aimed at treating neurological disorders. chemimpex.comchemimpex.com These derivatives serve as key intermediates in the creation of drugs that can interact with neurotransmitter systems. netascientific.com For example, they are utilized in the synthesis of analogues of methylphenidate, a treatment for attention deficit hyperactivity disorder (ADHD), and in the development of compounds for neurodegenerative diseases. lookchem.com

Diabetes: In the fight against type 2 diabetes, derivatives of this compound have shown promise as inhibitors of enzymes crucial to carbohydrate metabolism. ontosight.ainih.gov Specifically, (S)-1-Boc-2-cyanopyrrolidine has been reported to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. ontosight.ai This has led to the development of several "gliptins," a class of DPP-IV inhibitors that includes cyanopyrrolidine-based drugs like vildagliptin (B1682220) and saxagliptin. researchgate.net Recent studies have also focused on synthesizing pyrrolidine derivatives as inhibitors of α-amylase and α-glucosidase. nih.gov For instance, a 4-methoxy analogue of a synthesized N-Boc proline amide demonstrated significant inhibitory activity against both α-amylase and α-glucosidase. nih.gov

Antimicrobial and Antibacterial Agents

The pyrrolidine ring is a recognized pharmacophore in the development of antimicrobial and antibacterial agents. researchgate.net Spiro-pyrrolidine derivatives have demonstrated significant growth inhibition against various pathogens. Moiramide B and andrimid, natural products containing a pyrrolidinedione core, represent a novel class of antibiotics that target bacterial fatty acid biosynthesis. researchgate.net Furthermore, tetramic acids (2,4-pyrrolidinedione) derived from this compound are being explored as a basis for new antibacterial drugs due to their distinct mechanism of action compared to existing antibiotics. uthsc.edu

Anticonvulsant Properties

Derivatives of pyrrolidine-2,5-dione, which can be synthesized from this compound precursors, have been extensively evaluated for their anticonvulsant properties. nih.gov These compounds are often tested in various seizure models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov Research has shown that certain N-Mannich bases of pyrrolidine-2,5-dione exhibit potent anticonvulsant activity, in some cases higher than reference antiepileptic drugs. Structure-activity relationship studies have revealed that substituents at the 3-position of the pyrrolidine-2,5-dione scaffold strongly influence the anticonvulsant activity. nih.gov

Anti-inflammatory and Antitumoral Activities

Pyrrolidine derivatives are known to possess diverse biological activities, including anti-inflammatory and antitumoral properties. chemimpex.com The synthesis of various pyrrolidine derivatives allows for the exploration of their potential as novel therapeutic agents in these areas.

Structure-Activity Relationship (SAR) Studies of Pyrrolidine Derivatives

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of pyrrolidine-based compounds. biorxiv.org SAR studies investigate how modifications to the chemical structure of a molecule, such as the addition or alteration of functional groups on the pyrrolidine ring, affect its biological activity. nih.gov For example, in the development of inhibitors for the aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib), SAR studies on pyrrolidine pentamine derivatives showed that while truncations of the molecule led to a loss of activity, modifications of functionalities and stereochemistry had varied effects. biorxiv.org

Influence of Stereoisomers on Biological Profiles

The stereochemistry of the pyrrolidine ring plays a critical role in its biological activity. nih.gov Due to the presence of chiral centers, pyrrolidine derivatives can exist as different stereoisomers (enantiomers and diastereomers). nih.gov These stereoisomers can exhibit significantly different biological profiles because they interact differently with enantioselective biological targets like proteins and enzymes. nih.gov For instance, the (S)-enantiomer of a pyrrolidine derivative might show potent activity, while its (R)-enantiomer could be inactive or even have undesirable effects. This underscores the importance of stereoselective synthesis to produce the desired enantiomerically pure compounds for therapeutic applications. chemimpex.com

Interactive Data Table: Examples of Biologically Active Pyrrolidine Derivatives

Compound Class Target/Application Key Findings Reference(s)
(S)-PyrrolidinesCXCR4 Receptor Antagonist (Cancer)Exhibited an IC50 value of 79 nM, showing potential in cancer treatment. nih.gov
Pyrrolidine-2,5-dione DerivativesAnticonvulsantN-[{4-methylpiperazin-1-yl}-methyl]-3-(1-phenylethyl)-pyrrolidine-2,5-dione monohydrochloride showed high potency in scPTZ and 6-Hz seizure tests.
(S)-1-Boc-2-cyanopyrrolidineDPP-4 Inhibitor (Diabetes)Potential therapeutic agent for type 2 diabetes. ontosight.ai
Spiro-pyrrolidine DerivativesAntimicrobialDemonstrated significant growth inhibition against various pathogens.
Pyrrolidine Pentamine DerivativesAAC(6')-Ib Inhibitor (Antibacterial)Modifications of functionalities and stereochemistry significantly impact inhibitory properties. biorxiv.org
N-Boc Proline Amide Analogueα-Amylase & α-Glucosidase Inhibitor (Diabetes)The 4-methoxy analogue showed noteworthy inhibitory activity with IC50 values of 26.24 and 18.04 μg/mL, respectively. nih.gov

Impact of Substituents on Pharmacological Efficacy

The strategic placement of substituents on the this compound scaffold is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacological efficacy of the resulting derivatives. The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space that is critical for optimizing interactions with biological targets. nih.govresearchgate.net The type, position, and stereochemistry of these substituents can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

The introduction of various functional groups onto the pyrrolidine ring can enhance or diminish biological activity. For instance, modifications that increase steric hindrance may lead to improved selectivity for specific biological targets. The stereochemistry of the pyrrolidine ring is particularly crucial, as different stereoisomers and the spatial orientation of substituents can result in distinct biological profiles due to differential binding to enantioselective proteins. nih.govresearchgate.net

Research into G-protein coupled receptor 40 (GRP40) agonists for the treatment of type 2 diabetes has demonstrated the importance of substituent stereochemistry. It was found that a cis-4-CF₃ substituent on the pyrrolidine scaffold encourages a pseudo-axial conformation of the acetic acid group at the 2-position, which is the primary pharmacophore for GRP40 agonism. nih.gov Similarly, in the development of pyrrolidine sulfonamides, fluorophenyl substituents at the 3-position of the ring were found to confer better in vitro potency. nih.gov

The basicity of the pyrrolidine nitrogen, a key factor in its interaction with biological targets, is also influenced by substituents. Studies have shown that charged substituents, in particular, have a strong effect on the basicity of the pyrrolidine scaffold. nih.gov

The following table summarizes the impact of various substituents on the pharmacological activity of this compound derivatives based on published research findings.

SubstituentPosition on Pyrrolidine RingImpact on Pharmacological EfficacyTherapeutic Area
Fluorophenyl3Increased in vitro potencyNot specified
Indanyl4Optimal balance of potency and ER valueNot specified
cis-Trifluoromethyl4Favors pseudo-axial conformation of pharmacophore at position 2Type 2 Diabetes
Acetic Acid3Introduces polarity and hydrogen-bonding capacity, altering solubility and pharmacokinetic properties. General Bioactive Molecules
Aminoethyl2Can form hydrogen bonds and electrostatic interactions with target proteins. General Bioactive Molecules

Bioconjugation Applications

This compound serves as a valuable building block in the field of bioconjugation, which involves the covalent linking of molecules to biomolecules such as proteins, peptides, or nucleic acids. chemimpex.comchemimpex.com These applications are critical for developing targeted therapies, diagnostic agents, and tools for studying biological processes. chemimpex.comnetascientific.com

The utility of this compound in this context lies in its ability to be functionalized with reactive groups that can participate in bioconjugation reactions. The Boc-protecting group allows for the stable handling and modification of the pyrrolidine scaffold, after which it can be removed to reveal a reactive amine or other functional group for conjugation.

A key application involves the introduction of an azide (B81097) group onto the this compound structure, for example, in compounds like (S)-2-(Azidomethyl)-1-Boc-pyrrolidine and (R)-2-(Azidomethyl)-1-Boc-pyrrolidine. chemimpex.comchemimpex.com The azide functionality is particularly useful as it allows for "click chemistry" reactions, most notably the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. chemimpex.comchemimpex.com This highly efficient and specific reaction enables the stable linkage of the pyrrolidine-containing molecule to a biomolecule that has been modified to contain an alkyne group. This is instrumental in creating targeted drug delivery systems or for labeling biomolecules for imaging purposes. chemimpex.com

Furthermore, derivatives such as (2R,4S)-Fmoc-4-amino-1-Boc-pyrrolidine-2-carboxylic acid are employed in bioconjugation processes where they can be attached to biomolecules to enhance the specificity and effectiveness of treatments. netascientific.com The carboxylic acid and amino groups on the pyrrolidine ring provide versatile handles for conjugation to various biomolecules.

The following table outlines key this compound derivatives used in bioconjugation and their specific roles.

This compound DerivativeFunctional Group for ConjugationBioconjugation Application
(S)-2-(Azidomethyl)-1-Boc-pyrrolidine chemimpex.comAzideClick chemistry for targeted therapies and diagnostics. chemimpex.com
(R)-2-(Azidomethyl)-1-Boc-pyrrolidine chemimpex.comAzideClick chemistry for targeted drug delivery and biomolecule labeling. chemimpex.com
(2R,4S)-Fmoc-4-amino-1-Boc-pyrrolidine-2-carboxylic acid netascientific.comCarboxylic acid, Amino groupAttachment to biomolecules for targeted drug delivery systems. netascientific.com
(S)-1-Boc-pyrrolidine-3-carboxylic acid Carboxylic acidAttaching biomolecules to surfaces or other compounds.

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that introduces chemical modifications at the final stages of a synthetic sequence. nih.gov This approach is highly valuable as it allows for the rapid diversification of complex molecules, such as drug candidates, without the need to re-synthesize the entire molecule from scratch. nih.govresearchgate.net this compound is a common substrate in the development of novel LSF methodologies.

One of the most explored LSF strategies involving this compound is C–H functionalization. nih.gov This involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. A widely applied method for the α-C–H bond functionalization of N-Boc-pyrrolidine involves deprotonation with a strong base, often in the presence of a chiral ligand to achieve enantioselectivity, followed by reaction with an electrophile. nih.gov For example, enantioselective lithiation of Boc-pyrrolidine, followed by a one-pot Li-Zn transmetallation and a Negishi coupling, can produce C2-arylated products with high efficiency and enantioselectivity. nih.gov

Photoredox catalysis has emerged as a powerful tool for the LSF of this compound. nih.govcharnwooddiscovery.com In one example, a photoredox-catalyzed Minisci-type reaction was used to couple N-Boc-pyrrolidine with the drug fasudil. nih.gov This reaction proceeds through the generation of an α-amino radical from the N-Boc-pyrrolidine, which then adds to the protonated drug molecule. nih.gov This strategy highlights the potential to modify complex, bioactive molecules containing heterocyclic scaffolds.

Other LSF strategies for this compound derivatives include:

Reductive Amination: The pyrrolidine nitrogen can be derivatized at a late stage through reductive amination with various aldehydes. beilstein-journals.org

Alkylation, Sulfonylation, and Acylation: The nitrogen atom can also be functionalized via methylation, or by reaction with sulfonyl chlorides or acid chlorides to introduce methanesulfonamide (B31651) or acetamide (B32628) groups, respectively. beilstein-journals.org

These LSF methods provide efficient access to a diverse range of substituted pyrrolidines from readily available starting materials, significantly accelerating the drug discovery process. charnwooddiscovery.com

The table below details various late-stage functionalization strategies applied to this compound.

Functionalization StrategyReagents/CatalystsPosition FunctionalizedType of Bond Formed
Enantioselective Lithiation/Negishi Coupling nih.govs-BuLi, (-)-sparteine (B7772259), ZnCl₂, Pd catalystC2C-C (aryl)
Photoredox-Catalyzed Minisci Reaction nih.govIr[dF(CF₃)ppy]₂(dtbbpy)PF₆, t-BuOOHα-amino positionC-C (alkyl)
Reductive Amination beilstein-journals.orgAldehyde, NaBH₃CNNitrogenC-N
N-Methylation beilstein-journals.orgMeI, DIPEANitrogenC-N
N-Sulfonylation beilstein-journals.orgMs-Cl, Et₃NNitrogenS-N
N-Acetylation beilstein-journals.orgAcetic acid, HATU, DIPEANitrogenC(O)-N

Catalysis and Ligand Design

Organocatalysis with Pyrrolidine-Based Catalysts

The pyrrolidine (B122466) motif is a privileged structure in organocatalysis, a field that utilizes small organic molecules to accelerate chemical reactions. beilstein-journals.org The chirality inherent to many pyrrolidine derivatives allows for the effective transfer of stereochemical information, leading to the formation of enantiomerically enriched products.

Pyrrolidine-based organocatalysts are extensively used in asymmetric transformations. beilstein-journals.orgnih.gov Proline and its derivatives, for instance, are well-known for their ability to catalyze reactions such as aldol (B89426) condensations and Michael additions by activating carbonyl compounds through the formation of enamine or iminium intermediates. ingentaconnect.com This activation provides a chiral environment that directs the stereochemical outcome of the reaction. ingentaconnect.com

A notable application is the asymmetric Michael addition of aldehydes to nitroolefins, a reaction that yields valuable chiral γ-nitro aldehydes. beilstein-journals.orgnih.gov Research has focused on developing new pyrrolidine-based catalysts with bulky substituents to create a sterically demanding environment, which has led to high levels of enantioselectivity. beilstein-journals.orgnih.gov For example, custom-designed chiral anthranilic pyrrolidine catalysts have been developed for the highly enantio- and diastereoselective Michael reaction of nitroalkenes with carbonyl compounds. rsc.org Similarly, pyrrolidine-pyridine based organocatalysts have proven highly effective for the asymmetric Michael addition of ketones to chalcones, yielding 1,5-diketones with excellent diastereo- and enantioselectivities. researchgate.net The development of enantioselective anti-selective Mannich-type reactions has also been advanced by catalysts like (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid, which efficiently catalyze reactions between aldehydes and α-imino esters. acs.org

The chiral nature of pyrrolidine derivatives makes them excellent scaffolds for the design and synthesis of chiral ligands used in metal-catalyzed asymmetric synthesis. mdpi.comsemanticscholar.org The pyrrolidine ring provides a rigid backbone, which is crucial for creating a well-defined and predictable coordination sphere around a metal center, thereby enabling effective stereoinduction. sciengine.com

The synthesis of these ligands is often modular, allowing for systematic tuning of their steric and electronic properties to optimize performance in specific catalytic transformations. nih.gov For example, enantiopure pyrrolidine-based sulfides bearing additional nitrogen donors have been developed and successfully applied as ligands in palladium-catalyzed Tsuji-Trost reactions, achieving high yields and significant enantiomeric excess. semanticscholar.org Furthermore, the development of chiral bis-hydrazone ligands derived from N-Boc-pyrrolidine has been explored for enantioselective cross-coupling reactions. acs.org The strategic modification of proline, a pyrrolidine derivative, has also led to novel chiral ligands for constructing homochiral coordination polymers used in heterogeneous asymmetric catalysis. sciengine.com

Metal-Catalyzed Processes Involving 1-Boc-Pyrrolidine

This compound is a key substrate and precursor in a variety of metal-catalyzed reactions. The Boc group is significant as it can direct reaction pathways and can be readily removed after the desired transformation, adding to the synthetic utility of the molecule.

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for forming carbon-carbon and carbon-heteroatom bonds. An important application involving this compound is its enantioselective α-arylation. organic-chemistry.orgnih.gov This process typically involves the enantioselective deprotonation of N-Boc-pyrrolidine, often mediated by a chiral ligand like (-)-sparteine (B7772259), followed by transmetalation with a zinc salt and subsequent palladium-catalyzed Negishi coupling with an aryl halide. organic-chemistry.orgacs.orgacs.org This methodology provides a reliable route to a wide range of 2-aryl-N-Boc-pyrrolidines with high enantiomeric purity. organic-chemistry.orgnih.gov

Detailed studies have been conducted to delineate the scope and limitations of this methodology, including its application in the total synthesis of natural products like (R)-nicotine. nih.govacs.org The reaction conditions have been optimized, and it has been demonstrated that various functionalized aryl halides can be used effectively. organic-chemistry.org Furthermore, palladium catalysis has been employed for the regio- and stereoselective C(sp3)–H arylation of pyrrolidine derivatives using directing groups to achieve functionalization at specific positions. acs.org Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines derived from N-Boc protecting groups also provides a pathway to construct pyrrolidine rings. nih.gov

Table 1: Selected Palladium-Catalyzed Reactions with this compound Derivatives

Reaction Type Substrate Catalyst/Reagents Product Key Feature Reference
α-Arylation N-Boc-pyrrolidine 1. s-BuLi, (-)-sparteine2. ZnCl₂3. Pd(OAc)₂, t-Bu₃P-HBF₄, Ar-Br 2-Aryl-N-Boc-pyrrolidine High enantioselectivity (e.g., 96:4 er) organic-chemistry.org
α-Arylation (extended scope) N-Boc-pyrrolidine s-BuLi, (-)-sparteine, ZnCl₂, Pd(OAc)₂, t-Bu₃P-HBF₄ (R)-crispine A, (S)-nicotine Total synthesis of natural products acs.org
C(4)-H Arylation N-Boc-3-(aminoquinolinecarboxamido)pyrrolidine Pd(OAc)₂, K₂CO₃, Ar-I cis-4-Aryl-3-(aminoquinolinecarboxamido)-N-Boc-pyrrolidine High regio- and stereoselectivity acs.org

Nickel catalysis provides a more economical and sustainable alternative to palladium for many cross-coupling reactions. A significant development is the nickel-catalyzed enantioconvergent cross-coupling of racemic α-zincated N-Boc-pyrrolidine with unactivated secondary alkyl halides. nih.govrsc.orgacs.org This one-pot method allows for the synthesis of a diverse range of chiral 2-alkylpyrrolidines, which are important structural motifs in bioactive compounds and chiral ligands. nih.govrsc.org

In these reactions, a racemic organozinc reagent, prepared in situ from N-Boc-pyrrolidine, is coupled with an alkyl halide in the presence of a chiral nickel catalyst. nih.govacs.org The stereochemistry of the product is primarily controlled by the chiral ligand on the nickel catalyst, not the starting nucleophile. nih.gov This approach represents the first example of an enantioconvergent alkyl-alkyl cross-coupling using a racemic nucleophile. rsc.org Additionally, dual-catalyst systems combining nickel and photoredox catalysis have been used for the selective functionalization of α-amino C(sp3)–H bonds with aryl halides. rsc.org

Table 2: Nickel-Catalyzed Enantioconvergent Alkylation of N-Boc-pyrrolidine

Electrophile Catalyst System Yield Enantiomeric Excess (ee) Reference
Cyclohexyl iodide NiCl₂·glyme, Chiral diamine ligand 86% 93% nih.gov
Cyclopentyl iodide NiCl₂·glyme, Chiral diamine ligand 81% 94% nih.gov
1-Iodo-3-phenylpropane NiCl₂·glyme, Chiral diamine ligand 73% 58% nih.gov

Copper-catalyzed reactions offer another avenue for the functionalization of pyrrolidine derivatives. While less common for direct C-H functionalization of this compound itself compared to palladium and nickel, copper catalysts are effective in various C-N bond-forming cross-coupling reactions. For instance, aryl halides can be coupled with pyrrolidine using copper catalysts, although chlorobenzene (B131634) has been shown to be unreactive under certain conditions. mdpi.com Copper-catalyzed methods have also been developed for the intramolecular amination of unactivated C(sp3)-H bonds to synthesize pyrrolidines. organic-chemistry.org More recently, a copper-catalyzed borylative α-C–H allylation of alicyclic amines has been developed, showcasing the potential for further functionalization of the pyrrolidine ring. acs.org

Catalytic Asymmetric Lithiation

The catalytic asymmetric lithiation of this compound represents a significant advancement in the stereoselective functionalization of saturated heterocycles. This methodology typically involves the deprotonation of a prochiral C-H bond at the α-position to the nitrogen atom using a strong base, such as sec-butyllithium (B1581126) (s-BuLi), in the presence of a substoichiometric amount of a chiral ligand. The resulting configurationally stable organolithium intermediate can then be trapped with various electrophiles to afford enantioenriched 2-substituted pyrrolidine derivatives.

Pioneering work in this area demonstrated that using substoichiometric quantities of the chiral diamine (-)-sparteine could induce asymmetry in the lithiation of this compound. bibliotekanauki.pl However, early attempts resulted in a considerable drop in enantioselectivity compared to stoichiometric methods. bibliotekanauki.placs.org For instance, the reaction of this compound with 1.3 equivalents of s-BuLi and 0.2 equivalents of (-)-sparteine, followed by trapping with trimethylsilyl (B98337) chloride (TMSCl), yielded the (S)-enantiomer in 34% yield with a modest 75:25 enantiomeric ratio (er). acs.org This outcome suggested that the chiral ligand does not readily dissociate from the resulting lithiated complex, thereby hindering the regeneration of the active chiral catalyst. acs.org

To overcome this limitation, a "two-ligand" catalytic approach was developed. This strategy employs a substoichiometric amount of a highly effective chiral ligand to induce enantioselectivity, alongside a stoichiometric amount of an achiral, sterically hindered "recycling" diamine. arkat-usa.org The purpose of the achiral diamine is to displace the chiral ligand from the product-organolithium complex, allowing the chiral ligand to re-enter the catalytic cycle. acs.org

Research has shown that bispidine-based diamines, such as bis-i-Pr-bispidine, are effective stoichiometric ligands for this purpose. arkat-usa.org Although the s-BuLi/bispidine complex is a slow lithiating agent on its own, it effectively facilitates the recycling of the chiral diamine. acs.orgarkat-usa.org This dual-ligand system has enabled the catalytic asymmetric deprotonation of this compound with high efficiency and enantioselectivity. arkat-usa.org

The choice of the chiral ligand is critical. While (-)-sparteine is a widely used and effective ligand, its availability as only one enantiomer (the (+)-enantiomer being unnatural and expensive) has prompted the development of "sparteine surrogates." capes.gov.brresearchgate.netyork.ac.uk These are chiral diamines designed to mimic the stereochemical environment of either (+)- or (-)-sparteine. For example, a cyclohexane-derived (S,S)-diamine has been shown to be a useful (+)-sparteine surrogate, affording high enantioselectivity in the asymmetric deprotonation of this compound. capes.gov.brresearchgate.netyork.ac.uk

Experimental and computational studies have delved into the mechanism and factors influencing enantioselectivity. Studies on (-)-cytisine-derived diamines revealed that less sterically hindered ligands can lead to high enantioselectivity (er 95:5), preferentially removing the pro-R proton, which is opposite to the selectivity observed with (-)-sparteine. nih.govacs.org Computational results have correlated well with experimental findings, predicting the sense of induction and identifying the transition states for the proton transfer. nih.govacs.org

The following tables summarize key research findings in the catalytic asymmetric lithiation of this compound.

Table 1: Two-Ligand Catalytic Asymmetric Lithiation of this compound

Chiral Ligand (eq.)Achiral Ligand (eq.)Base (eq.)ElectrophileProduct ConfigurationYield (%)e.r.Reference
(-)-Sparteine (0.3)bis-i-Pr-bispidine (1.3)s-BuLi (1.6)TMSCl(S)-2-TMS-pyrrolidine8095:5 arkat-usa.org
(-)-Sparteine (0.3)bis-i-Pr-bispidine (1.3)s-BuLi (1.6)Ph2CO(S)-2-benzhydryl-pyrrolidine8396:4 arkat-usa.org
(+)-Sparteine Surrogate (0.3)bis-i-Pr-bispidine (1.3)s-BuLi (1.6)TMSCl(R)-2-TMS-pyrrolidine7894:6 arkat-usa.org

Table 2: Effect of Chiral Ligands in Asymmetric Lithiation of this compound

Chiral LigandBaseElectrophileProduct ConfigurationYield (%)e.r.Reference
(-)-Sparteines-BuLiTMSCl(S)8796:4 princeton.edu
(-)-Sparteines-BuLiPhCOPh(S)7590:10 princeton.edu
(-)-Cytisine-derived N-Me diaminei-PrLiNot specifiedPro-R removal-95:5 nih.govacs.org
(+)-Sparteine Surrogates-BuLiNot specified-HighHigh capes.gov.brresearchgate.netyork.ac.uk

Stereochemistry and Conformational Analysis

Chiral Properties of 1-Boc-Pyrrolidine and its Derivatives

The chiral environment of substituted this compound derivatives is a key factor in their use as chiral building blocks and in asymmetric synthesis. For instance, chiral this compound derivatives are utilized as ligands in asymmetric catalysis and as key intermediates in the synthesis of complex natural products and pharmaceuticals. The stereochemical integrity of these derivatives is often crucial for their biological activity.

Control of Stereochemistry in Synthetic Transformations

Precise control over stereochemistry is a central theme in the synthetic chemistry of this compound. Various strategies have been developed to achieve high levels of stereoselectivity in reactions involving this scaffold.

Asymmetric Deprotonation: One powerful method for introducing chirality is the asymmetric deprotonation of this compound using a chiral base, followed by quenching with an electrophile. This approach allows for the enantioselective synthesis of α-substituted pyrrolidines. The choice of the chiral ligand is critical in determining the stereochemical outcome of the deprotonation-substitution sequence.

Catalytic Asymmetric C-H Insertion: Rhodium-catalyzed C-H insertion reactions have been employed for the direct difunctionalization of the pyrrolidine (B122466) moiety. This method can lead to the formation of C2-symmetrical pyrrolidines with high enantio- and diastereocontrol. acs.org

Diastereoselective Reactions: The inherent chirality of substituted 1-Boc-pyrrolidines can be used to direct the stereochemical course of subsequent reactions. For example, the bulky Boc group can shield one face of the molecule, leading to a diastereoselective attack of a reagent on the less hindered face. This substrate-controlled diastereoselectivity is a common strategy in the synthesis of complex molecules containing the this compound core.

Enantioselective Synthesis: A variety of enantioselective methods have been developed for the synthesis of chiral this compound derivatives. These include catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides, which can generate multiple stereocenters with high stereoselectivity. mappingignorance.org The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess. mappingignorance.org

The following table summarizes selected synthetic transformations of this compound where stereochemical control is a key feature:

TransformationReagents/CatalystStereochemical Outcome
Asymmetric Deprotonations-BuLi / (-)-sparteine (B7772259)Enantioselective α-substitution
Catalytic C-H InsertionRhodium(II) catalystsHigh enantio- and diastereocontrol
1,3-Dipolar CycloadditionAzomethine ylides / Cu(I) or Ag(I) catalystsHigh stereoselectivity (exo or endo)
Intramolecular AminooxygenationCopper(II) catalystsDiastereoselective formation of 2,5-cis-pyrrolidines

Conformational Flexibility and Pseudorotation of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and exhibits significant conformational flexibility. It can adopt a range of puckered conformations, which are often described by a process called pseudorotation. nih.gov The two most common envelope conformations are the "exo" and "endo" puckers, where one of the carbon atoms is out of the plane of the other four atoms. nih.gov

The presence of the N-Boc group significantly influences the conformational equilibrium of the pyrrolidine ring. The bulky tert-butyl group can introduce steric strain, favoring conformations that minimize this interaction. The puckering of the pyrrolidine ring in N-Boc-proline derivatives, for example, is influenced by the nature and position of substituents on the ring. The electronegativity of substituents at the C-4 position can control the preference for either the Cγ-exo or Cγ-endo envelope conformer. acs.org Specifically, an electronegative substituent in the trans position favors the exo pucker, while a cis substituent favors the endo pucker. acs.orgnih.gov

Computational studies have been employed to investigate the minimum energy conformers of N-substituted pyrrolidines, providing insights into their dynamic behavior. researchgate.netresearchgate.net These studies, often correlated with experimental NMR data, help in understanding the factors that govern the conformational preferences of the pyrrolidine ring in 1-Boc derivatives. researchgate.netresearchgate.net

Diastereoselective and Enantioselective Outcomes in Reactions

The stereochemical and conformational features of this compound and its derivatives directly translate into diastereoselective and enantioselective outcomes in a wide range of chemical reactions.

Diastereoselectivity: In many reactions involving chiral this compound derivatives, the existing stereocenters direct the formation of new stereocenters with a high degree of diastereoselectivity. For instance, the intramolecular aminooxygenation of certain alkene-containing N-sulfonyl-1-Boc-pyrrolidine precursors using copper(II) catalysts can lead to the formation of 2,5-cis-disubstituted pyrrolidines with high diastereomeric ratios (>20:1). nih.gov

Enantioselectivity: Achieving high enantioselectivity is a major goal in the synthesis of chiral molecules. In the context of this compound, this is often accomplished through asymmetric catalysis or the use of chiral auxiliaries. For example, the enantioselective deprotonation of this compound with a chiral base, followed by reaction with an electrophile, can yield α-substituted pyrrolidines with high enantiomeric excess (ee). Similarly, catalytic asymmetric reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides, can provide access to highly enantioenriched pyrrolidine derivatives. mappingignorance.org

The following table provides examples of reactions involving this compound that demonstrate high levels of stereoselectivity:

ReactionSubstrateCatalyst/ReagentProductDiastereomeric Ratio (dr) / Enantiomeric Excess (ee)
Asymmetric Deprotonation/AlkylationThis compounds-BuLi, (-)-sparteine / Electrophileα-Substituted this compoundup to 98% ee
Intramolecular Aminooxygenationα-Substituted 4-pentenyl sulfonamideCu(EH)₂, TEMPO, Cs₂CO₃2,5-cis-disubstituted pyrrolidine>20:1 dr
1,3-Dipolar CycloadditionAzomethine ylide and vinylareneCu(I) or Ag(I) catalystSubstituted pyrrolidineHigh stereoselectivity (exo or endo)
Palladium-Catalyzed ArylationThis compoundPd catalyst, chiral ligand / Aryl bromide2-Aryl-1-Boc-pyrrolidineup to 92% ee

Future Directions and Emerging Research Areas

Sustainable Catalysis Approaches

The drive towards "green chemistry" has significantly influenced the synthetic routes involving 1-Boc-pyrrolidine. nih.gov Researchers are increasingly focused on developing catalytic systems that are not only efficient but also environmentally benign.

A notable area of progress is the use of earth-abundant and non-toxic metals as catalysts. For instance, iron salts like FeI2 have been shown to be remarkably active for producing pyrrolidines from organic azides through direct C-H bond amination. rsc.org This method is fast, selective, and requires low catalyst loadings, presenting a sustainable alternative to traditional cross-coupling reactions. rsc.org

Furthermore, the principles of green chemistry are being applied to create more sustainable synthetic methods. nih.gov This includes the use of biocatalysis, where enzymes or whole microbial cells are used to perform chemical transformations with high selectivity and under mild conditions. rsc.orgacs.org For example, a one-pot photoenzymatic synthesis has been developed for N-Boc-3-amino/hydroxy-pyrrolidine, combining photochemical oxyfunctionalization with a stereoselective enzymatic step. nih.govacs.org This approach is operationally simple and provides high conversions and excellent enantiomeric excess. nih.gov The use of microwave-assisted organic synthesis (MAOS) has also been impactful, increasing synthetic efficiency and aligning with green chemistry goals. nih.gov

The development of recyclable catalysts and the use of sustainable solvents are also key aspects of this research. The biomass-derived solvent 2-MeTHF has been explored for the lithiation-trapping of N-Boc-pyrrolidine, offering a more environmentally friendly alternative to traditional solvents like THF. whiterose.ac.uk

Exploration of New Reaction Pathways and Mechanisms

The versatility of this compound as a synthetic intermediate continues to drive the exploration of novel reaction pathways and a deeper understanding of reaction mechanisms. scbt.com A significant area of research involves the enantioselective functionalization of the pyrrolidine (B122466) ring.

One prominent example is the enantioconvergent Negishi cross-coupling of racemic α-zincated N-Boc-pyrrolidine with secondary alkyl halides. nih.govacs.org This method provides a catalytic asymmetric route to 2-alkylpyrrolidines, which are important structural motifs in many bioactive molecules. nih.gov Mechanistic studies suggest that the stereochemical outcome is controlled by the chiral nickel catalyst rather than the nucleophile. nih.gov

The palladium-catalyzed α-arylation of N-Boc-pyrrolidine is another well-studied reaction that has been expanded to include a wide range of heteroaromatic bromides. acs.org This reaction, which involves deprotonation with s-BuLi/(-)-sparteine (B7772259) followed by transmetalation and Negishi coupling, has been used in the total synthesis of several natural products. acs.org

Furthermore, researchers are investigating novel cyclization reactions to construct the pyrrolidine ring itself. For example, a Tf2O-promoted intramolecular Schmidt reaction of ω-azido carboxylic acids provides a route to 2-substituted pyrrolidines. organic-chemistry.org Additionally, dirhodium-catalyzed intramolecular nitrene insertion into C-H bonds offers a regio- and diastereoselective synthesis of N-unprotected pyrrolidines. organic-chemistry.org

The development of flow chemistry processes for reactions involving this compound is also gaining traction. whiterose.ac.uk A continuous flow process for the lithiation-trapping of N-Boc-pyrrolidine has been developed, enabling reactions at higher temperatures with very short reaction times. whiterose.ac.ukresearchgate.net This approach offers advantages for scaling up these types of reactions. whiterose.ac.uk

Advancements in Computational Chemistry for Predictive Modeling

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for understanding and predicting the behavior of this compound and its derivatives in chemical reactions. researchgate.netmdpi.com These theoretical studies provide valuable insights into reaction mechanisms, transition states, and the origins of stereoselectivity.

For instance, DFT calculations have been used to study the enantioselective deprotonation of N-Boc-pyrrolidine. a2bchem.com These studies help in understanding the role of chiral ligands and solvent effects in controlling the stereochemical outcome of the reaction. DFT has also been employed to investigate the mechanism of the Negishi cross-coupling of α-zincated N-Boc-pyrrolidine, providing a rationale for the observed enantioconvergence. nih.gov

In the context of cycloaddition reactions, DFT calculations have been used to elucidate the mechanism and stereochemical outcome of the reaction between azomethine ylides derived from imines and various dipolarophiles to form substituted pyrrolidines. mdpi.combeilstein-journals.org These calculations can reveal the importance of hydrogen bonding and other non-covalent interactions in controlling the reactivity and selectivity of the reaction. mdpi.com

Computational methods are also used to predict the properties of molecules containing the this compound scaffold. For example, calculations can predict spectroscopic data, such as NMR chemical shifts, which can aid in the characterization of new compounds.

Integration with Advanced Analytical Techniques

The characterization of this compound and its reaction products relies on a suite of advanced analytical techniques. These methods are crucial for confirming the structure, purity, and stereochemistry of synthesized molecules. scbt.com

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of novel derivatives. Two-dimensional NMR techniques, such as COSY and HSQC, are invaluable for assigning the complex proton and carbon environments in substituted pyrrolidine analogs.

For determining the absolute and relative stereochemistry of chiral pyrrolidine derivatives, X-ray crystallography is the gold standard, providing unambiguous structural information.

In situ spectroscopic techniques, such as ReactIR, have proven to be powerful for monitoring the progress of reactions involving this compound in real-time. acs.orgacs.org For example, in situ IR spectroscopy has been used to monitor the lithiation of N-Boc-2-phenylpyrrolidine, allowing for the optimization of reaction conditions and providing insights into the rotational barriers of the Boc group. acs.org This technique has also been instrumental in studying the enantioselective Pd-catalyzed α-arylation of N-Boc-pyrrolidine. acs.org

Furthermore, specialized chromatographic techniques are vital for the separation and quantification of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is routinely used to determine the enantiomeric excess of products from asymmetric reactions. researchgate.net

The following table provides a summary of the advanced analytical techniques used in the study of this compound:

Analytical TechniqueApplication in this compound Research
High-Resolution Mass Spectrometry (HRMS) Confirms molecular formulas of new derivatives.
2D NMR (COSY, HSQC) Assigns complex proton and carbon signals in substituted analogs.
X-ray Crystallography Determines the absolute and relative stereochemistry of chiral molecules.
In situ IR Spectroscopy (ReactIR) Monitors reaction progress in real-time and provides mechanistic insights. acs.orgacs.org
Chiral High-Performance Liquid Chromatography (HPLC) Separates and quantifies enantiomers to determine enantiomeric excess. researchgate.net
Gas Chromatography (GC) Used for purity analysis and quantification of volatile derivatives. vwr.comvwr.com

Q & A

Q. What are the established protocols for synthesizing and characterizing 1-Boc-Pyrrolidine?

Methodological Answer: this compound is synthesized via Boc protection of pyrrolidine using di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions (e.g., aqueous NaHCO₃ or DMAP catalysis). Key steps include:

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation (boiling point: ~80°C at 0.2 mmHg) .
  • Characterization :
    • NMR : Confirm Boc group integration (¹H: δ 1.4 ppm for tert-butyl; ¹³C: ~80 ppm for carbonyl).
    • HPLC : Purity assessment (C18 column, acetonitrile/water mobile phase).
    • Mass Spectrometry : Molecular ion peak at m/z 171.24 (M⁺) .

Table 1 : Synthesis Conditions for this compound

ReagentMolar RatioSolventReaction TimeYield (%)
Pyrrolidine1.0THF12 h85–90
Boc₂O1.2Aqueous NaHCO₃24 h75–80

Q. How does this compound’s stability vary under different experimental conditions?

Methodological Answer: Stability studies should evaluate:

  • Thermal Stability : TGA/DSC analysis (decomposition onset ~150°C).
  • pH Sensitivity : Hydrolysis kinetics in acidic (e.g., HCl/THF) or basic (NaOH/MeOH) conditions via HPLC monitoring .
  • Solvent Compatibility : Stability in DMF, DMSO, or dichloromethane (assessed by NMR over 72 hours).
    Key Finding : Boc group removal accelerates in acidic media (e.g., TFA), with full deprotection achievable in 2–4 hours .

Q. What is the role of this compound as a protecting group in heterocyclic chemistry?

Methodological Answer: The Boc group:

  • Prevents undesired side reactions (e.g., nucleophilic attack on pyrrolidine nitrogen during alkylation).
  • Facilitates orthogonal protection strategies : Compatible with Fmoc/Cbz groups in multi-step syntheses.
  • Mechanistic Advantage : Cleavage under mild acidic conditions (TFA/DCM) without disrupting acid-sensitive substrates .

Advanced Research Questions

Q. How can mechanistic studies optimize this compound’s reactivity in stereoselective syntheses?

Methodological Answer:

  • Kinetic Analysis : Monitor reaction intermediates via in situ IR or LC-MS to identify rate-limiting steps.
  • Isotopic Labeling : Use ¹⁵N-labeled pyrrolidine to track Boc migration or ring-opening pathways.
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict transition states for Boc cleavage .

Table 2 : Key Computational Parameters for Boc Cleavage

ParameterValue
Basis SetB3LYP/6-31G(d,p)
ΔG‡ (Activation Energy)25–30 kcal/mol
Reaction CoordinateN–C(O) bond cleavage

Q. How should researchers address contradictions in reported synthetic yields of this compound derivatives?

Methodological Answer:

  • Reproducibility Checks : Validate protocols using identical reagents/purification methods.
  • Scoping Review : Systematically compare literature data (e.g., PRISMA framework) to identify variables like solvent purity or catalyst aging .
  • Meta-Analysis : Use statistical tools (e.g., R or Python) to model yield dependencies on reaction parameters .

Q. What advanced analytical methods resolve structural ambiguities in this compound analogs?

Methodological Answer:

  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., for chiral pyrrolidine derivatives).
  • 2D NMR (COSY, HSQC) : Assign complex proton environments in substituted analogs.
  • High-Resolution MS : Confirm molecular formulas for novel derivatives (e.g., halogenated variants) .

Q. How can researchers design experiments to evaluate this compound’s environmental impact?

Methodological Answer:

  • Waste Analysis : Quantify residual Boc groups in reaction filtrates via GC-MS.
  • Biodegradation Studies : Use OECD 301F assay to assess microbial degradation in wastewater .
  • Toxicity Screening : In vitro assays (e.g., Daphnia magna LC50) for ecotoxicological profiling .

Methodological Frameworks

How to formulate a research question on this compound using the FINER criteria?

Example :

  • Feasible : "Can this compound stabilize transient intermediates in Pd-catalyzed cross-couplings?"
  • Novel : Focus on understudied applications (e.g., organocatalysis).
  • Ethical : Avoid human/animal studies unless explicitly relevant.
  • Relevant : Align with green chemistry goals (e.g., reduced waste) .

Q. What strategies ensure rigorous data collection in this compound studies?

  • Precision Instruments : Calibrate HPLC/GC systems daily.
  • Blinded Analysis : Assign independent teams for synthesis and characterization.
  • Data Triangulation : Cross-validate NMR results with IR and X-ray data .

Q. How to structure a manuscript reporting novel this compound derivatives?

  • Experimental Section : Detail synthetic procedures, including failure conditions (e.g., failed coupling reactions).
  • Supporting Information : Provide raw spectral data (e.g., NMR FID files) for reproducibility .
  • Ethics Statement : Disclose waste disposal protocols per institutional guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.